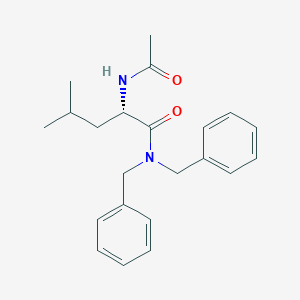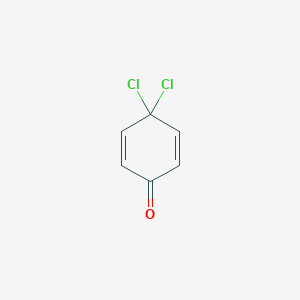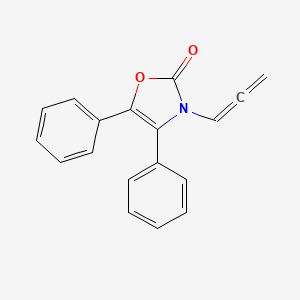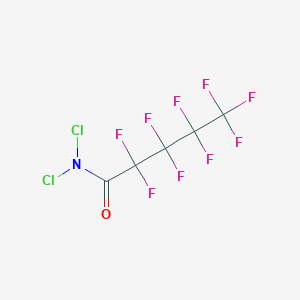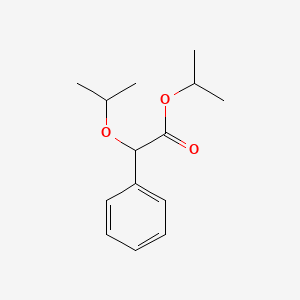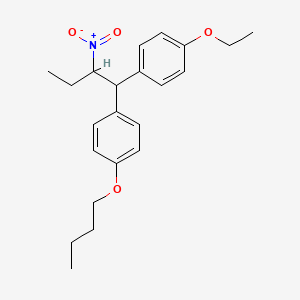
1,1'-Peroxybis(3-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Peroxybis(3-methylbenzene) is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide linkage (-O-O-) between two 3-methylbenzene (m-xylene) units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(3-methylbenzene) can be synthesized through the reaction of 3-methylbenzene with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Preparation of the Reaction Mixture: 3-methylbenzene is mixed with hydrogen peroxide and an acid catalyst, such as sulfuric acid.
Reaction Conditions: The mixture is heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.
Isolation and Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Peroxybis(3-methylbenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Peroxybis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of 3-methylbenzene and other oxidation products.
Reduction: The compound can be reduced to 3-methylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: 3-methylbenzene, benzoic acid, and other oxidation products.
Reduction: 3-methylbenzene.
Substitution: Substituted 3-methylbenzene derivatives, such as halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
1,1’-Peroxybis(3-methylbenzene) has several scientific research applications, including:
Organic Synthesis: Used as an oxidizing agent in various organic reactions.
Materials Science: Employed in the synthesis of polymers and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Peroxybis(3-methylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species (ROS). These ROS can participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Peroxybis(4-methylbenzene): Similar structure but with the methyl groups in the para position.
1,1’-Peroxybis(2-methylbenzene): Similar structure but with the methyl groups in the ortho position.
Benzoyl Peroxide: A widely used peroxide with two benzoyl groups linked by a peroxide bond.
Uniqueness
1,1’-Peroxybis(3-methylbenzene) is unique due to its specific substitution pattern on the benzene rings, which can influence its reactivity and applications. The presence of the methyl groups in the meta position provides distinct steric and electronic effects compared to other isomers.
Propiedades
Número CAS |
81826-36-0 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-methyl-3-(3-methylphenyl)peroxybenzene |
InChI |
InChI=1S/C14H14O2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Clave InChI |
QZYOLNVEVYIPHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OOC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
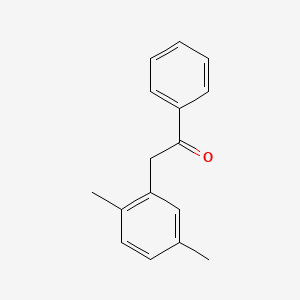
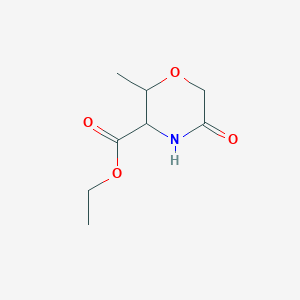
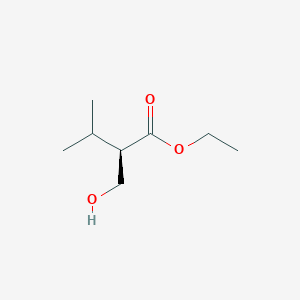
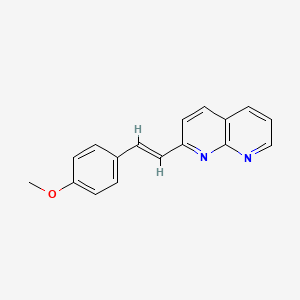
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
